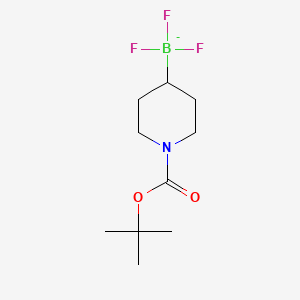
(1-(tert-Butoxycarbonyl)piperidin-4-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(tert-Butoxycarbonyl)piperidin-4-yl)trifluoroborate is a chemical compound with the molecular formula C10H18BF3KNO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)piperidin-4-yl)trifluoroborate typically involves the reaction of piperidine derivatives with boron trifluoride. One common method includes the use of tert-butoxycarbonyl (Boc) protected piperidine, which reacts with boron trifluoride to form the desired trifluoroborate compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butoxycarbonyl)piperidin-4-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of an aryl halide with the trifluoroborate.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)piperidin-4-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)piperidin-4-yl)trifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- (1-(tert-Butoxycarbonyl)piperidin-4-yl)boronic acid
- Piperidin-4-ylboronic acid hydrochloride
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (1-(tert-Butoxycarbonyl)piperidin-4-yl)trifluoroborate offers unique stability and reactivity due to the presence of the trifluoroborate group. This makes it particularly useful in reactions requiring high stability and specific reactivity patterns.
Properties
Molecular Formula |
C10H18BF3NO2- |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boranuide |
InChI |
InChI=1S/C10H18BF3NO2/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14/h8H,4-7H2,1-3H3/q-1 |
InChI Key |
XTDFAPKSEVOBMO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


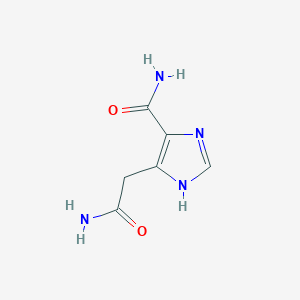
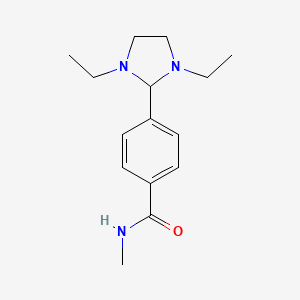
![(1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B12946767.png)
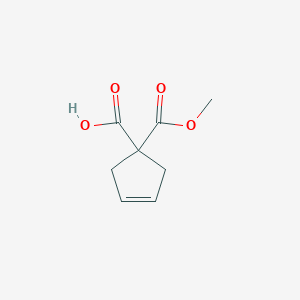
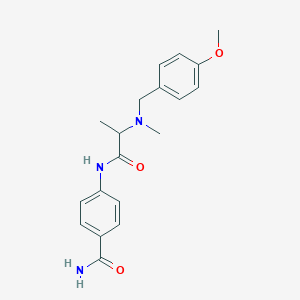
![2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B12946779.png)
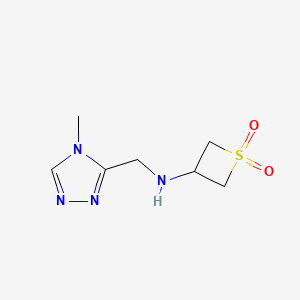
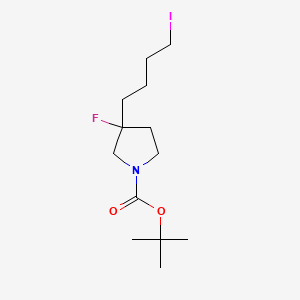
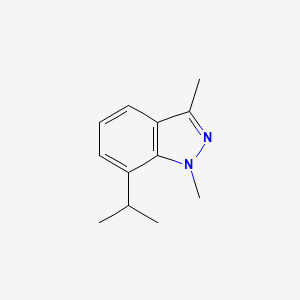
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)
![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)
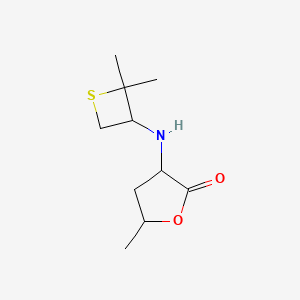

![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)
